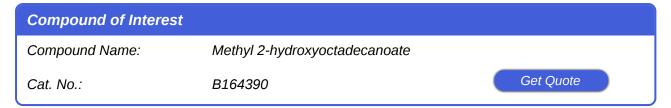


Spectroscopic Profile of Methyl 2hydroxyoctadecanoate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 2-hydroxyoctadecanoate** (C₁₉H₃₈O₃, Molecular Weight: 314.5 g/mol). Due to the limited availability of experimentally derived spectra for this specific compound in public databases, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein is intended to serve as a reference for researchers in the fields of lipidomics, drug development, and materials science.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Methyl 2-hydroxyoctadecanoate**. These predictions are derived from the analysis of structurally similar long-chain fatty acid methyl esters and established spectroscopic correlation tables.

Table 1: Predicted ¹H NMR Spectroscopic Data



Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Integration
-CH₃ (C18)	~ 0.88	Triplet	3H
-(CH ₂) ₁₄ - (C4-C17)	~ 1.25	Multiplet	28H
-CH ₂ -CH(OH)- (C3)	~ 1.65	Multiplet	2H
-CH(OH)-	~ 4.0 - 4.2	Multiplet	1H
-OH	Variable	Singlet (broad)	1H
-COOCH₃	~ 3.73	Singlet	3H

Table 2: Predicted ¹³C NMR Spectroscopic Data

Assignment	Predicted Chemical Shift (ppm)
-CH₃ (C18)	~ 14.1
-(CH ₂) ₁₄ - (C4-C17)	~ 22.7 - 34.2
-CH ₂ -CH(OH)- (C3)	~ 34.5
-CH(OH)- (C2)	~ 70.5
-COOCH₃ (C1)	~ 175.5
-COOCH₃	~ 52.0

Table 3: Predicted Infrared (IR) Absorption Data

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
O-H Stretch (Alcohol)	3500 - 3200	Strong, Broad
C-H Stretch (Alkyl)	2960 - 2850	Strong
C=O Stretch (Ester)	1750 - 1735	Strong
C-O Stretch (Ester)	1320 - 1000	Strong
C-O Stretch (Alcohol)	~ 1050	Medium



Table 4: Predicted Mass Spectrometry (MS)

Fragmentation Data

m/z	Predicted Fragment Ion Notes	
314	[M] ⁺	Molecular ion (low abundance in EI)
299	[M - CH ₃] ⁺	Loss of a methyl group
283	[M - OCH3] ⁺	Loss of the methoxy group from the ester
255	[M - COOCH₃]+	Loss of the carbomethoxy group
74	[CH₃OC(OH)=CH₂]+	McLafferty rearrangement product, characteristic for fatty acid methyl esters
-	$[C_nH_{2n+1}]^+$ and $[C_nH_{2n-1}]^+$ series	Characteristic aliphatic chain fragmentation

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for long-chain fatty acid methyl esters like **Methyl 2-hydroxyoctadecanoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄).
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
 - Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Acquisition:



• Spectrometer: 400 MHz or higher.

Pulse Program: Standard single-pulse sequence.

• Spectral Width: 0-12 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

• Spectrometer: 100 MHz or higher.

Pulse Program: Proton-decoupled pulse sequence.

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Relaxation Delay: 2 seconds.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

- Sample Preparation:
 - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of the solid sample directly onto the center of the ATR crystal.
- Data Acquisition:
 - Spectrometer: FTIR spectrometer equipped with an ATR accessory.
 - Spectral Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.



- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
- Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation:
 - Dissolve the sample in a volatile organic solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.
 - If the sample is part of a mixture, derivatization to form the methyl ester may be necessary.
 For Methyl 2-hydroxyoctadecanoate, which is already a methyl ester, this step can be omitted.

GC Conditions:

- Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., a polar stationary phase like biscyanopropyl polysiloxane).
- Injection Volume: 1 μL.
- Injector Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 5-10 °C/min.

MS Conditions:

- Mass Spectrometer: Quadrupole or ion trap mass analyzer.
- o Ionization Mode: Electron Ionization (EI) at 70 eV.



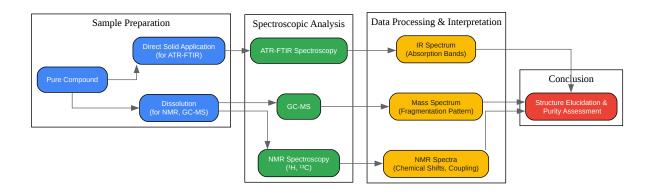
Mass Range: m/z 40-500.

• Ion Source Temperature: 230 °C.

o Interface Temperature: 280 °C.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Methyl 2-hydroxyoctadecanoate**.



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Caption: General workflow for spectroscopic analysis of a pure chemical compound.

To cite this document: BenchChem. [Spectroscopic Profile of Methyl 2-hydroxyoctadecanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b164390#spectroscopic-data-of-methyl-2-hydroxyoctadecanoate]

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